Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040098
InChI: InChI=1S/C6H4BF4O.K/c8-5-3-1-2-4(6(5)12)7(9,10)11;/h1-3,12H;/q-1;+1
SMILES:
Molecular Formula: C6H4BF4KO
Molecular Weight: 218.00 g/mol

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate

CAS No.:

Cat. No.: VC18040098

Molecular Formula: C6H4BF4KO

Molecular Weight: 218.00 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate -

Specification

Molecular Formula C6H4BF4KO
Molecular Weight 218.00 g/mol
IUPAC Name potassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide
Standard InChI InChI=1S/C6H4BF4O.K/c8-5-3-1-2-4(6(5)12)7(9,10)11;/h1-3,12H;/q-1;+1
Standard InChI Key IDOIPVCZSBHWEW-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C(=CC=C1)F)O)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is formally identified by the IUPAC name potassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide. Its molecular formula, C₆H₄BF₄KO, reflects a benzene ring substituted with hydroxyl (-OH), fluorine (-F), and trifluoroborate (-BF₃K) groups at the 2-, 3-, and para positions, respectively . The canonical SMILES string [B-](C1=C(C(=CC=C1)F)O)(F)(F)F.[K+] encodes this arrangement, highlighting the borate anion’s interaction with the potassium counterion.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight218.00 g/mol
IUPAC Namepotassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide
Canonical SMILESB-(F)(F)F.[K+]
InChIKeyIDOIPVCZSBHWEW-UHFFFAOYSA-N
PubChem CID133668792

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous trifluoroborates exhibit tetrahedral geometry around the boron atom, as confirmed by X-ray diffraction studies . The fluorine atoms in the -BF₃ group contribute to its stability against hydrolysis, a critical feature for handling in protic solvents . Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct ¹⁹F signals near -140 ppm for the trifluoroborate group, with ¹H NMR peaks for aromatic protons appearing between 6.5–7.5 ppm .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically involves the reaction of 3-fluoro-2-hydroxybenzene boronic acid with potassium hydrogen trifluoride (KHF₂) under anhydrous conditions. This method, adapted from protocols for analogous trifluoroborates, proceeds via nucleophilic substitution at the boron center :

Ar-B(OH)2+KHF2Ar-BF3K+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{Ar-BF}_3\text{K} + 2\text{H}_2\text{O}

Key challenges include avoiding boronic acid decomposition and ensuring complete fluorination. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields .

Industrial-Scale Production

Industrial batches are produced in inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced degradation. Purification via recrystallization from ethanol/water mixtures yields >95% pure product, as verified by high-performance liquid chromatography (HPLC). Scalability remains limited by the cost of fluorine-containing reagents, though economies of scale are improving accessibility .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

This compound’s primary application lies in the Suzuki–Miyaura reaction, where it acts as a robust aryl donor. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ generates biaryl products in 82–89% yields . The trifluoroborate group enhances stability compared to boronic acids, enabling reactions in aqueous media without premature protodeboronation .

Table 2: Representative Coupling Reactions

SubstrateCatalystYield (%)Reference
4-BromotoluenePd(PPh₃)₄89
2-ChloropyridinePd(OAc)₂/XPhos78
Vinyl BromideNiCl₂(dppf)85

Role in C–H Functionalization

Emerging applications include directing-group-free C–H borylation. The hydroxyl group in the 2-position facilitates regioselective palladium-catalyzed borylation of arenes, as demonstrated in the synthesis of polyfluorinated biphenyls . This avoids traditional directing groups, streamlining synthetic routes for agrochemicals .

Comparative Analysis with Analogous Compounds

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate

This structural isomer (CAS 2252415-10-2) shares similar reactivity but exhibits altered regioselectivity in coupling reactions due to the shifted hydroxyl group . Such nuances underscore the importance of substituent positioning in reaction design.

Future Directions and Research Opportunities

Current gaps include detailed toxicological studies and catalytic applications in enantioselective synthesis. Advances in flow chemistry could enhance its use in continuous manufacturing, while computational modeling may predict novel reactivity patterns .

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